An In-Depth Technical Guide to 1,2-Diphenylethanol: Synthesis, Properties, and Applications in Research and Development
An In-Depth Technical Guide to 1,2-Diphenylethanol: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenylethanol, a chiral alcohol, serves as a versatile building block in organic synthesis and holds significance in the development of pharmaceuticals and fine chemicals. Its structure, featuring two phenyl groups attached to an ethanol backbone, imparts unique stereochemical properties that are pivotal in asymmetric synthesis. This technical guide provides a comprehensive overview of 1,2-diphenylethanol, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, with a particular focus on its relevance to drug development. Spectroscopic data are summarized for analytical purposes, and key synthetic workflows are visualized to facilitate understanding.
Chemical Formula and Structure
1,2-Diphenylethanol, also known as α-phenylbenzeneethanol or benzylphenylcarbinol, is an organic compound with the chemical formula C₁₄H₁₄O. Its structure consists of an ethanol molecule substituted with a phenyl group on each of the two carbon atoms. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that 1,2-diphenylethanol exists as two enantiomers: (R)-1,2-diphenylethanol and (S)-1,2-diphenylethanol.
Molecular Structure:
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 1,2-diphenylethanol is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1,2-Diphenylethanol
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O | [1][2] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 65-68 °C | |
| Boiling Point | 321-323 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Solubility | Soluble in most organic solvents. | [3] |
Table 2: Spectroscopic Data for 1,2-Diphenylethanol
| Spectrum Type | Key Peaks / Shifts (Solvent) | Reference |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 10H, Ar-H), 4.85 (dd, J=7.6, 4.8 Hz, 1H, CH-OH), 2.95 (d, J=7.6 Hz, 2H, CH₂), 2.15 (d, J=4.8 Hz, 1H, OH) | [2] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 142.9, 138.5, 128.5, 128.4, 127.8, 127.6, 126.6, 125.9, 76.5, 46.3 | |
| Infrared (IR) | (KBr, cm⁻¹) ν: 3400 (O-H stretch), 3060, 3030 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1060 (C-O stretch) | [4] |
| Mass Spectrometry (MS) | m/z (%): 198 (M⁺), 180, 107, 91, 79, 77 | [1] |
Experimental Protocols for Synthesis
The synthesis of enantiomerically pure 1,2-diphenylethanol and its derivatives is of significant interest. Below are detailed protocols for both a biocatalytic and a traditional organic synthesis approach.
Biocatalytic Synthesis of (R)-1,2-Diphenylethanol
This protocol details the asymmetric reduction of 1,2-diphenylethanone (benzil) using a whole-cell biocatalyst.[5]
Materials:
-
1,2-diphenylethanone (substrate)
-
Lactobacillus paracasei BD87E6 (biocatalyst)
-
Glucose (co-substrate)
-
Phosphate buffer (pH 6.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer (pH 6.0).
-
Bioreduction Reaction: In a sterile flask, suspend the harvested cells in phosphate buffer (pH 6.0). Add 1,2-diphenylethanone and glucose as the co-substrate.
-
Incubation: Incubate the reaction mixture at 31°C with agitation at 134 rpm for 48 hours.[5]
-
Extraction: After the incubation period, saturate the mixture with NaCl and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Analysis: Purify the crude product by column chromatography and characterize using NMR and chiral HPLC to determine the enantiomeric excess. The reaction can achieve >99% conversion and >99% enantiomeric excess (ee) for (R)-1,2-diphenylethanol.[5]
Synthesis of erythro-2-Bromo-1,2-diphenylethanol
This protocol describes the synthesis of a brominated derivative of 1,2-diphenylethanol from (E)-stilbene.[6]
Materials:
-
(E)-Stilbene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Petroleum ether
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, suspend 18.0 g (0.100 mole) of (E)-stilbene and 5.0 mL (0.28 mole) of water in 300 mL of dimethyl sulfoxide.
-
Addition of NBS: While stirring, add 35.6 g (0.200 mole) of N-bromosuccinimide in small portions over approximately 10 minutes. The temperature will rise to 50–55°C.
-
Reaction: Continue stirring for an additional 15 minutes after the addition is complete.
-
Workup: Pour the reaction mixture into 1 L of ice water. The product will precipitate as a white solid.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract with four 200-mL portions of diethyl ether.
-
Washing: Wash the combined ethereal extracts with 250 mL of water and 250 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Recrystallization: Filter the solution and remove the ether by distillation. Recrystallize the crude product from petroleum ether to yield colorless fibers of erythro-2-bromo-1,2-diphenylethanol (yield: 80-90%).[6]
Applications in Drug Development and Research
The chiral nature of 1,2-diphenylethanol and its derivatives makes them valuable in the pharmaceutical industry, primarily as chiral auxiliaries and synthons for complex molecules.
Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[7] After the desired stereocenter is created, the auxiliary is removed.
(1R,2S)-2-Amino-1,2-diphenylethanol, a derivative of 1,2-diphenylethanol, is a widely used chiral auxiliary.[3] It is employed in a variety of asymmetric transformations, including alkylations and aldol reactions, to produce enantiomerically pure pharmaceutical intermediates. The rigid phenyl groups provide a well-defined steric environment that directs the approach of reagents, leading to high diastereoselectivity.
Precursor for Biologically Active Molecules
Enantiomerically pure 1,2-diphenylethanols are important precursors for various biologically active compounds and pharmaceuticals.[5] The hydroxyl group can be readily converted into other functionalities, and the phenyl rings can be modified to modulate the pharmacological properties of the final molecule. For instance, derivatives of 2-phenylethanol have been investigated for their inhibitory activity on platelet aggregation, suggesting that modifications to the 1,2-diphenylethanol scaffold could lead to compounds with interesting biological activities.[8]
Mandatory Visualizations
Logical Workflow for Biocatalytic Synthesis
The following diagram illustrates the workflow for the biocatalytic synthesis of (R)-1,2-diphenylethanol.
References
- 1. (s)-1,2-Diphenylethanol | C14H14O | CID 1379021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. nbinno.com [nbinno.com]
- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
